An In-Depth Technical Guide to the Chemical Properties of 4,7-Dimethoxy-1-indanone
An In-Depth Technical Guide to the Chemical Properties of 4,7-Dimethoxy-1-indanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,7-Dimethoxy-1-indanone is a substituted indanone derivative that serves as a valuable building block in organic synthesis, particularly in the development of pharmacologically active compounds. Its utility as a key intermediate in the synthesis of indenopyrazine dicarbonitriles, which are being investigated as inhibitors of deubiquitinating enzymes (DUBs), underscores its importance in the field of drug discovery.[1][2] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characterization of 4,7-Dimethoxy-1-indanone.
Chemical and Physical Properties
4,7-Dimethoxy-1-indanone is a solid at room temperature with a melting point range of 122-125 °C.[3][4] It is characterized by the presence of a five-membered ring fused to a benzene ring, with a ketone group on the five-membered ring and two methoxy groups on the aromatic ring.
| Property | Value | Reference(s) |
| IUPAC Name | 4,7-dimethoxy-2,3-dihydro-1H-inden-1-one | [4] |
| CAS Number | 52428-09-8 | [3][4][5] |
| Molecular Formula | C₁₁H₁₂O₃ | [3][4][5] |
| Molecular Weight | 192.21 g/mol | [3][4][5] |
| Melting Point | 122-125 °C | [3][4] |
| Boiling Point | 352.6 °C at 760 mmHg | [4] |
| Density | 1.179 g/cm³ | [4] |
| Appearance | Solid | [3] |
| InChI Key | MSGQVFMAKBIPNF-UHFFFAOYSA-N | [3] |
| Canonical SMILES | COC1=C2CCC(=O)C2=C(C=C1)OC | [4] |
Synthesis of 4,7-Dimethoxy-1-indanone
The synthesis of 4,7-Dimethoxy-1-indanone can be achieved through an intramolecular Friedel-Crafts acylation of a suitable precursor. A plausible synthetic route starts from 2,5-dimethoxybenzaldehyde, which is converted to 3-(2,5-dimethoxyphenyl)propanoic acid. This intermediate is then cyclized to afford the final product.
Experimental Protocol:
Step 1: Synthesis of 3-(2,5-dimethoxyphenyl)propenoic acid
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In a round-bottom flask, dissolve 2,5-dimethoxybenzaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in pyridine.
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Add a catalytic amount of piperidine.
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Heat the reaction mixture at reflux for 4-6 hours.
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After cooling, pour the reaction mixture into a beaker of crushed ice and acidify with concentrated hydrochloric acid until a precipitate forms.
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Collect the solid precipitate by vacuum filtration, wash with cold water, and dry to yield 3-(2,5-dimethoxyphenyl)propenoic acid.
Step 2: Synthesis of 3-(2,5-dimethoxyphenyl)propanoic acid
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Dissolve the 3-(2,5-dimethoxyphenyl)propenoic acid (1 equivalent) in ethanol in a hydrogenation vessel.
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Add a catalytic amount of 10% Palladium on carbon.
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Pressurize the vessel with hydrogen gas (50 psi) and shake at room temperature for 12-16 hours.
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Filter the reaction mixture through a pad of Celite to remove the catalyst.
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Evaporate the solvent under reduced pressure to obtain 3-(2,5-dimethoxyphenyl)propanoic acid.
Step 3: Intramolecular Friedel-Crafts Acylation to 4,7-Dimethoxy-1-indanone
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To a flask containing polyphosphoric acid (PPA) (10 times the weight of the propanoic acid), add 3-(2,5-dimethoxyphenyl)propanoic acid (1 equivalent) in portions with stirring.
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Heat the mixture to 80-90 °C and maintain this temperature for 2-3 hours, monitoring the reaction by TLC.
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Pour the hot mixture onto crushed ice with vigorous stirring.
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Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure to yield the crude product.
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Purify the crude product by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to afford pure 4,7-Dimethoxy-1-indanone.
Synthetic Workflow:
Caption: Synthetic pathway to 4,7-Dimethoxy-1-indanone.
Spectral Data and Characterization
The structural elucidation of 4,7-Dimethoxy-1-indanone is confirmed through various spectroscopic techniques. Below are the expected spectral data based on its chemical structure and data from analogous compounds.
| Technique | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 6.8-7.0 (d, 1H, Ar-H), 6.7-6.9 (d, 1H, Ar-H), 3.9 (s, 3H, OCH₃), 3.8 (s, 3H, OCH₃), 3.0-3.2 (t, 2H, -CH₂-), 2.6-2.8 (t, 2H, -CH₂CO-) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 205-207 (C=O), 155-157 (Ar-C-O), 150-152 (Ar-C-O), 135-137 (Ar-C), 130-132 (Ar-C), 115-117 (Ar-CH), 110-112 (Ar-CH), 55-57 (OCH₃), 55-57 (OCH₃), 35-37 (-CH₂-), 25-27 (-CH₂CO-) |
| FT-IR (KBr, cm⁻¹) | ν: 2950-3050 (C-H stretch), 1680-1700 (C=O stretch, ketone), 1580-1600 (C=C aromatic stretch), 1250-1270 (asymmetric C-O-C stretch), 1020-1040 (symmetric C-O-C stretch) |
| Mass Spectrometry (EI) | m/z (%): 192 ([M]⁺), 177 ([M-CH₃]⁺), 164 ([M-CO]⁺), 149 ([M-CO-CH₃]⁺) |
Applications in Drug Development
4,7-Dimethoxy-1-indanone is a crucial intermediate in the synthesis of indenopyrazine dicarbonitriles.[1][2] These compounds are under investigation as potential inhibitors of deubiquitinating enzymes (DUBs). DUBs are a class of proteases that regulate the ubiquitin-proteasome system, which is essential for protein homeostasis. Dysregulation of DUBs has been implicated in various diseases, including cancer and neurodegenerative disorders.[6] The development of selective DUB inhibitors is, therefore, a significant area of research in modern drug discovery.
Logical Relationship: From Intermediate to Potential Therapeutic Application
Caption: Role of 4,7-Dimethoxy-1-indanone in drug discovery.
Safety and Handling
4,7-Dimethoxy-1-indanone should be handled with care in a well-ventilated area, using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is classified as a combustible solid.[3] For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
4,7-Dimethoxy-1-indanone is a synthetically versatile molecule with significant potential in the field of medicinal chemistry. Its role as a key precursor to DUB inhibitors highlights its importance for researchers and professionals in drug development. This guide provides a foundational understanding of its chemical properties, a plausible synthetic route, and its relevance in the pursuit of novel therapeutics.
